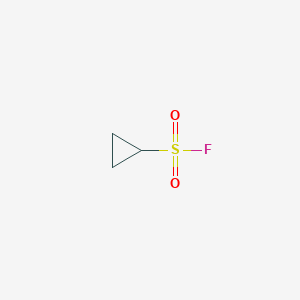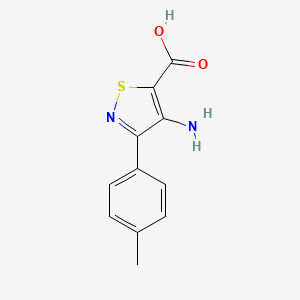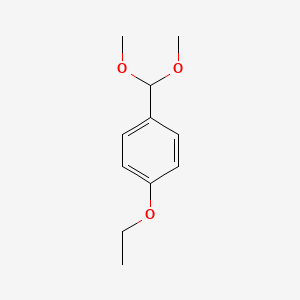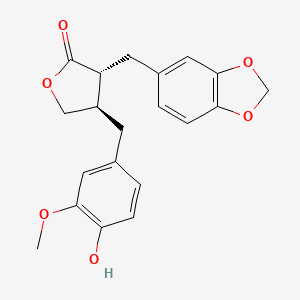
(-)-Haplomyrfolin
描述
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and yields .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and conditions of the reaction .Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, and reactivity. These properties can give insights into how the compound behaves under different conditions .科学研究应用
天然化合物鉴定:
- (-)-Haplomyrfolin 被鉴定为从 Haplophyllum vulcanicum 中分离出的天然化合物,该植物以其木脂素、生物碱和香豆素而闻名。这种化合物与其他化合物一起构成了该植物独特的化学特征 (Gözler et al., 1996).
分析化学:
- 一项关于食品调味品胡椒立方 L. f. 的研究首次报道了从胡椒立方种子中分离出 (-)-haplomyrfolin。该研究开发了一种高效液相色谱法,用于定量测定种子及其提取物中的木脂素,包括 (-)-haplomyrfolin (Arruda et al., 2018).
抗氧化潜力:
- 研究调查了台湾扁柏提取物的抗氧化特性,发现 (-)-haplomyrfolin 是分离出的化合物之一。这项研究强调了 (-)-haplomyrfolin 作为天然抗氧化剂的潜力,有助于提取物的整体抗氧化能力 (Yen et al., 2012).
植物化学:
- 在另一项研究中,(-)-haplomyrfolin 在从 Virola sebifera 的叶子中分离出的二苄基丁烷木脂素中被鉴定出来,该植物以其药用特性而闻名。该研究进行了光谱分析以确定这些化合物的结构 (Martínez et al., 1999).
作用机制
安全和危害
未来方向
属性
IUPAC Name |
(3R,4R)-3-(1,3-benzodioxol-5-ylmethyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O6/c1-23-18-8-12(2-4-16(18)21)6-14-10-24-20(22)15(14)7-13-3-5-17-19(9-13)26-11-25-17/h2-5,8-9,14-15,21H,6-7,10-11H2,1H3/t14-,15+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAAULYTGYCSKM-LSDHHAIUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2COC(=O)C2CC3=CC4=C(C=C3)OCO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC4=C(C=C3)OCO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-Haplomyrfolin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the sources of (-)-Haplomyrfolin and how is it typically extracted?
A1: (-)-Haplomyrfolin is a lignan found in several plant species. It was identified for the first time in Piper cubeba seeds [] and has also been isolated from Calocedrus formosana heartwood [], Haplophyllum sahinii, and Haplophyllum vulcanicum roots []. A study on Piper cubeba found that ultrasound-assisted extraction with 84% aqueous ethanol for 38 minutes was the most effective method for extracting (-)-haplomyrfolin and other lignans from the seeds []. This method outperformed traditional techniques like maceration and Soxhlet extraction.
Q2: Does the stereochemistry of (-)-Haplomyrfolin affect its biological activity?
A2: While (-)-haplomyrfolin has been identified in various plant species, its specific biological activities and how stereochemistry might influence them haven't been extensively studied. Further research is needed to determine if the enantiomer (+)-haplomyrfolin exists naturally and if there are differences in their bioactivity.
Q3: What is known about the potential antioxidant activity of (-)-Haplomyrfolin?
A3: Although (-)-haplomyrfolin itself has not been extensively studied for antioxidant activity, structurally similar lignans like matairesinol and 5-methoxy-isosalicifoline, which were also isolated from Calocedrus formosana heartwood alongside (-)-haplomyrfolin, showed strong antioxidant properties in DPPH radical scavenging and TEAC assays []. This suggests that (-)-haplomyrfolin might possess similar antioxidant potential, but further research is needed to confirm this.
Q4: Are there any synthetic routes available for producing (-)-Haplomyrfolin?
A4: Yes, a total synthesis method for (-)-haplomyrfolin, along with other dibenzylbutyrolactone lignans like Arctigenin and Pluviatolide, has been developed using a tandem conjugate addition approach []. This synthetic route provides access to this class of lignans, enabling further investigations into their biological activities and potential applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3038216.png)

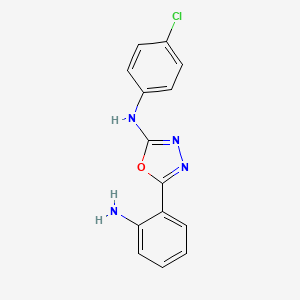
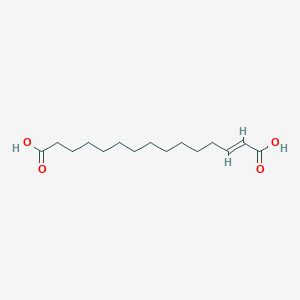

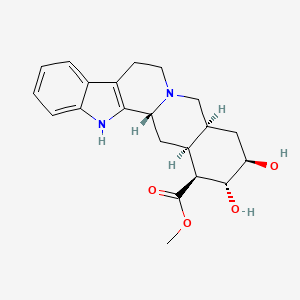
![(2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B3038228.png)


